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Compound of Interest

Compound Name: 4-Fluoro-2-nitroanisole

Cat. No.: B1348801 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the compound 4-
Fluoro-2-nitroanisole (CAS No: 445-83-0). While a complete spectroscopic dataset including

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is not readily available in

public domains, this document compiles existing infrared (IR) and Raman spectroscopic

information. Furthermore, it presents standardized experimental protocols for IR, NMR, and MS

that can be applied to the analysis of this compound, based on established methods for

structurally related molecules.

Compound Information
4-Fluoro-2-nitroanisole is a valuable building block in organic synthesis, particularly in the

pharmaceutical and agrochemical industries. Its chemical structure, incorporating a fluoro, a

nitro, and a methoxy group on a benzene ring, makes it a versatile intermediate for the

synthesis of more complex molecules.
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Property Value Reference

Molecular Formula C₇H₆FNO₃

Molecular Weight 171.13 g/mol

CAS Number 445-83-0

Appearance
Light orange to yellow to green

powder/crystal

Melting Point 62-64 °C

Purity >98.0% (GC)

Spectroscopic Data
Infrared (IR) and Raman Spectroscopy
FTIR and Raman spectra for 4-Fluoro-2-nitroanisole are available and provide information

about the functional groups present in the molecule.[1]

Table 2: Infrared (FTIR) Spectroscopy Data

Technique Available Spectra Source

Fourier Transform Infrared

(FTIR)
4 SpectraBase[1]

Table 3: Raman Spectroscopy Data

Technique Available Spectra Source

Raman 1 SpectraBase[1]

Note: Specific peak assignments for 4-Fluoro-2-nitroanisole are not detailed in the available

public data. General expected absorbances would include those for C-F, C-NO₂, C-O-C, and

aromatic C-H and C=C bonds.
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Nuclear Magnetic Resonance (NMR) and Mass
Spectrometry (MS)
As of the latest search, detailed experimental ¹H NMR, ¹³C NMR, and Mass Spectrometry data

for 4-Fluoro-2-nitroanisole are not available in the public databases accessed. The availability

of such data is crucial for unambiguous structure confirmation and purity assessment,

especially to differentiate it from its isomers.

Experimental Protocols
The following are representative protocols for acquiring spectroscopic data, adapted from

established methods for the closely related compound, 4-fluoroanisole. These can serve as a

starting point for the analysis of 4-Fluoro-2-nitroanisole.

Infrared (IR) Spectroscopy Protocol (Attenuated Total
Reflectance - ATR)
This method is suitable for solid powder samples.

Instrument Preparation: Ensure the FT-IR spectrometer with an ATR accessory is operational

and the crystal is clean.

Background Spectrum: Record a background spectrum of the empty, clean ATR crystal.

Sample Application: Place a small amount of the 4-Fluoro-2-nitroanisole powder onto the

ATR crystal.

Spectrum Acquisition: Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹,

with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.

Data Processing: Process the spectrum using the instrument's software, which may include

baseline correction and peak picking.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol
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Sample Preparation: Dissolve approximately 10-20 mg of 4-Fluoro-2-nitroanisole in about

0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a

small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the

deuterium signal of the solvent and shim the magnetic field for homogeneity.

¹H NMR Acquisition:

Use a standard single-pulse experiment.

Typical parameters: 30-45° pulse angle, 2-4 second acquisition time, 1-5 second

relaxation delay, and 8-16 scans.

¹³C NMR Acquisition:

Use a proton-decoupled pulse sequence.

Typical parameters: 30-45° pulse angle, 1-2 second acquisition time, 2-5 second

relaxation delay, and a larger number of scans (e.g., 128-1024) due to the lower natural

abundance of ¹³C.

Data Processing: Apply Fourier transform to the Free Induction Decay (FID), phase the

spectrum, and calibrate the chemical shift scale to the TMS signal.

Mass Spectrometry (MS) Protocol (Electron Ionization -
EI)

Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct

insertion probe for solids or after separation by Gas Chromatography (GC) for volatile

compounds.

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound, for

instance, m/z 40-300.
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Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak (M⁺) and

characteristic fragmentation patterns. The molecular ion peak for 4-Fluoro-2-nitroanisole is

expected at m/z 171.13.

Visualized Workflows
The following diagrams illustrate the general workflows for spectroscopic analysis.

General Workflow for Spectroscopic Analysis

Sample Preparation

Spectroscopic Techniques

Data Processing and Interpretation

4-Fluoro-2-nitroanisole

Dissolve in appropriate solvent (for NMR, GC-MS)

FTIR Spectroscopy NMR Spectroscopy (1H, 13C) Mass Spectrometry (EI)

IR Spectrum Analysis NMR Spectrum Analysis Mass Spectrum Analysis

Structural Elucidation

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1348801?utm_src=pdf-body
https://www.benchchem.com/product/b1348801?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1348801?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: General workflow for spectroscopic analysis.
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Caption: Relationship between spectroscopic techniques and derived information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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